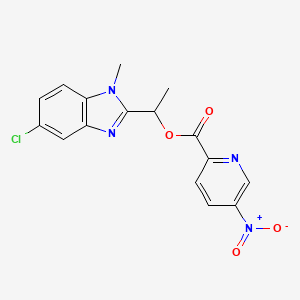
1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate is a synthetic organic compound that combines a benzimidazole moiety with a nitropyridine carboxylate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and nitropyridine functionalities suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Chlorination and Methylation: The benzimidazole core is then chlorinated and methylated to introduce the 5-chloro and 1-methyl substituents.
Coupling with Nitropyridine Carboxylate: The final step involves coupling the modified benzimidazole with 5-nitropyridine-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation Reactions: The benzimidazole moiety can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with various substituents on the pyridine ring.
Reduction: Corresponding amine derivatives.
Oxidation: Oxidized benzimidazole derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate exerts its effects depends on its interaction with molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting biological processes. The nitropyridine group may enhance these interactions or introduce additional pathways, such as oxidative stress or enzyme inhibition.
Comparación Con Compuestos Similares
- 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitrobenzene-2-carboxylate
- 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitrothiophene-2-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the carboxylate group (pyridine vs. benzene or thiophene).
- Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and stability.
- Biological Activity: The unique combination of benzimidazole and nitropyridine in 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate may confer distinct biological activities compared to its analogs.
Propiedades
IUPAC Name |
1-(5-chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c1-9(15-19-13-7-10(17)3-6-14(13)20(15)2)25-16(22)12-5-4-11(8-18-12)21(23)24/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXVXDJGLWFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)Cl)OC(=O)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














